molecular formula C12H15ClN2O2 B5654511 4-Morpholineacetamide, N-(4-chlorophenyl)- CAS No. 65685-00-9

4-Morpholineacetamide, N-(4-chlorophenyl)-

Cat. No.: B5654511
CAS No.: 65685-00-9
M. Wt: 254.71 g/mol
InChI Key: UBHDARDJLDXEGF-UHFFFAOYSA-N
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Description

4-Morpholineacetamide, N-(4-chlorophenyl)- is a chemical compound with the molecular formula C12H15ClN2O2 It is known for its unique structure, which includes a morpholine ring and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineacetamide, N-(4-chlorophenyl)- typically involves the reaction of 4-chloroaniline with morpholine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: 4-chloroaniline is reacted with acetic anhydride to form N-(4-chlorophenyl)acetamide.

    Step 2: N-(4-chlorophenyl)acetamide is then reacted with morpholine to yield 4-Morpholineacetamide, N-(4-chlorophenyl)-.

Industrial Production Methods

In industrial settings, the production of 4-Morpholineacetamide, N-(4-chlorophenyl)- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineacetamide, N-(4-chlorophenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Formation of N-(4-chlorophenyl)morpholine-4-carboxamide.

    Reduction: Formation of N-(4-chlorophenyl)morpholine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Morpholineacetamide, N-(4-chlorophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Morpholineacetamide, N-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroacetanilide: Shares the chlorophenyl group but lacks the morpholine ring.

    N-(4-Chlorophenyl)acetamide: Similar structure but without the morpholine moiety.

    4-Aminophenol: Contains an amine group instead of the morpholine ring.

Uniqueness

4-Morpholineacetamide, N-(4-chlorophenyl)- is unique due to the presence of both the morpholine ring and the chlorophenyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Biological Activity

4-Morpholineacetamide, N-(4-chlorophenyl)-, also known by its chemical identifier EVT-5788653, has garnered attention in the pharmaceutical and biomedical fields due to its diverse biological activities. This compound is primarily recognized for its antimicrobial properties, particularly against Gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA) strains. This article delves into the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of 4-Morpholineacetamide, N-(4-chlorophenyl)- can be represented as follows:

  • Chemical Formula : C11_{11}H14_{14}ClN1_{1}O1_{1}
  • Molecular Weight : 215.69 g/mol
  • CAS Number : 65685-00-9

Antimicrobial Activity

1. Antibacterial Efficacy
Research indicates that 4-Morpholineacetamide exhibits significant antibacterial activity against a range of pathogenic bacteria. A study highlighted its effectiveness against MRSA, a major concern in clinical settings due to its resistance to common antibiotics. The compound demonstrated a minimum inhibitory concentration (MIC) that was notably lower than many conventional antibiotics, suggesting its potential as a therapeutic agent in treating resistant bacterial infections.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (MRSA)8
Streptococcus pneumoniae16
Escherichia coli32

2. Mechanism of Action
The mechanism by which 4-Morpholineacetamide exerts its antibacterial effects is believed to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis. Molecular docking studies have suggested that the compound interacts with key bacterial enzymes, leading to cell lysis and death.

Anti-inflammatory Properties

In addition to its antimicrobial capabilities, 4-Morpholineacetamide has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS). This suggests a potential role in managing inflammatory diseases .

Case Studies and Research Findings

Case Study: Efficacy Against Inflammatory Responses
A recent study explored the effects of 4-Morpholineacetamide on LPS-induced inflammation in RAW264.7 macrophages. The results indicated a significant reduction in cytokine levels when treated with the compound, highlighting its potential use in conditions characterized by excessive inflammation .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-10-1-3-11(4-2-10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHDARDJLDXEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353917
Record name 4-Morpholineacetamide, N-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644434
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

65685-00-9
Record name 4-Morpholineacetamide, N-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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